(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

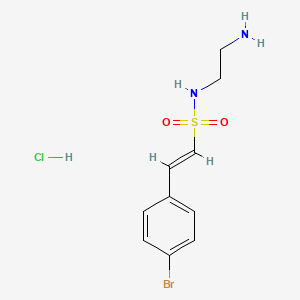

The compound is a quinazolinone derivative with a phenylurea moiety. Quinazolinones are a class of compounds that have been widely studied for their diverse biological activities . The presence of the phenylurea group could potentially enhance the biological activity of the compound.

Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a 2-oxo-pyrimidine. It also has a phenylurea moiety attached to the quinazolinone core via a double bond .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the quinazolinone core could be involved in nucleophilic addition reactions. The phenylurea moiety could undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .科学的研究の応用

- Researchers have explored the synthesis of thermosensitive copolymers based on poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) (P(MEA-co-PEGA)) . These copolymers exhibit sharp thermal transitions upon increasing the temperature above their lower critical solution temperature. The use of MEA as the majority comonomer and poly(N,N’-dimethylacrylamide) as the RAFT agent allows for nanogel synthesis with improved solid content. These responsive materials have potential applications in drug delivery, tissue engineering, and smart coatings.

- Poly(3-(2-methoxyethyl)-N-vinyl-2-pyrrolidone) (MeOE-PVP) is an amphiphilic polymer with hydrophobic CH groups and two different hydrophilic groups (C=O and C–O). It readily absorbs water vapor from humid environments, making it suitable for pharmaceutical applications . Its unique hydration capabilities may enhance drug solubility, stability, and controlled release.

- Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor TM) serves as an effective reagent for various transformations. It converts alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives. Unlike some other reagents, it is less thermally sensitive and offers a broader spectrum of fluorination reactions .

Polymeric Materials and Nanogels

Pharmaceutical Industry

Fluorination Reactions

作用機序

The mechanism of action would depend on the specific biological activity of the compound. Quinazolinones have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The exact mechanism would need to be determined through biological testing.

将来の方向性

The compound could be a potential candidate for further study in medicinal chemistry. The quinazolinone core is a privileged structure in drug discovery, and the modification of this core with different substituents, such as the phenylurea group in this compound, could lead to new biological activities .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 2-methoxyethylamine with 2-aminobenzophenone to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then reacted with phenyl isocyanate to form (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea.", "Starting Materials": [ "2-methoxyethylamine", "2-aminobenzophenone", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-methoxyethylamine with 2-aminobenzophenone in the presence of a suitable catalyst to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate in the presence of a suitable catalyst to form (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] } | |

CAS番号 |

899973-02-5 |

製品名 |

(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea |

分子式 |

C18H18N4O3 |

分子量 |

338.367 |

IUPAC名 |

1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |

InChI |

InChI=1S/C18H18N4O3/c1-25-12-11-22-16(14-9-5-6-10-15(14)20-18(22)24)21-17(23)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,19,21,23) |

InChIキー |

YSQBLQJRVVELMJ-LTGZKZEYSA-N |

SMILES |

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2667490.png)

![3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2667491.png)

![N-(5-chloro-2-methylphenyl)-2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2667497.png)

![2-chloro-N-{[1-(2-hydroxyethyl)piperidin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2667503.png)

![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2667505.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2667506.png)

![[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2667511.png)